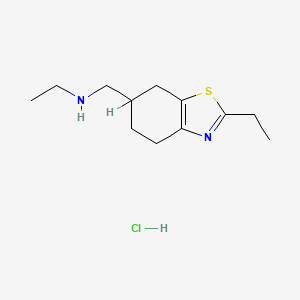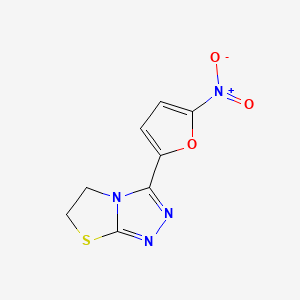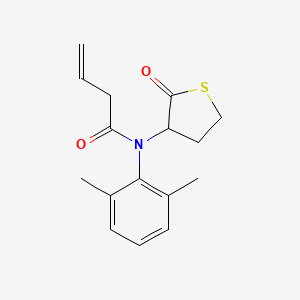![molecular formula C22H16 B14454658 1,2-Dimethylbenzo[e]pyrene CAS No. 73560-81-3](/img/structure/B14454658.png)
1,2-Dimethylbenzo[e]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylbenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the benzo[e]pyrene family Structurally, it consists of a pyrene core with two methyl groups attached at the 1 and 2 positions
Preparation Methods
The synthesis of 1,2-Dimethylbenzo[e]pyrene can be achieved through several methods. One common approach involves the cyclization of biphenyl intermediates, followed by methylation at the desired positions . Another method includes the reduction of pyrene derivatives, followed by selective methylation . Industrial production methods often involve the use of high-temperature and high-pressure conditions to facilitate the cyclization and methylation processes.
Chemical Reactions Analysis
1,2-Dimethylbenzo[e]pyrene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the compound can yield tetrahydropyrene and hexahydropyrene derivatives.
Substitution: Halogenation, nitration, and Diels-Alder additions are common substitution reactions.
Scientific Research Applications
1,2-Dimethylbenzo[e]pyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethylbenzo[e]pyrene involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 . This interaction leads to the formation of reactive metabolites that can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound also induces oxidative stress by generating reactive oxygen species (ROS), which further contributes to its toxic effects .
Comparison with Similar Compounds
1,2-Dimethylbenzo[e]pyrene is similar to other PAHs such as benzo[a]pyrene, benzo[e]pyrene, and 7,12-dimethylbenz[a]anthracene . its unique methylation pattern at the 1 and 2 positions distinguishes it from these compounds. This structural difference can influence its chemical reactivity, biological interactions, and overall toxicity.
Similar Compounds
- Benzo[a]pyrene
- Benzo[e]pyrene
- 7,12-Dimethylbenz[a]anthracene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Properties
CAS No. |
73560-81-3 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7,8-dimethylbenzo[e]pyrene |
InChI |
InChI=1S/C22H16/c1-13-12-16-11-10-15-6-5-9-19-17-7-3-4-8-18(17)20(14(13)2)22(16)21(15)19/h3-12H,1-2H3 |
InChI Key |
AQZOEFZJULOKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



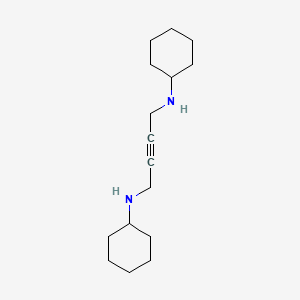
![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)
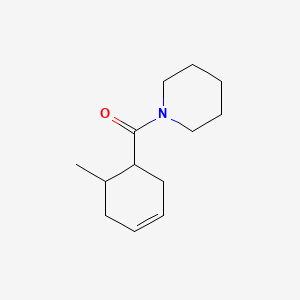
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)
